molecular formula C9H13NO3 B8446223 4,5-Dimethoxy-2,3-dimethylpyridine 1-oxide

4,5-Dimethoxy-2,3-dimethylpyridine 1-oxide

Cat. No. B8446223
M. Wt: 183.20 g/mol
InChI Key: ZPCMQCKUUBFECD-UHFFFAOYSA-N
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Patent
US04758579

Procedure details

4.5 g of 4,5-dimethoxy-2,3-dimethylpyridine 1-oxide are warmed to 110° C. in 20 ml of acetic anhydride in the course of 30 minutes and the mixture is then concentrated on a rotary evaporator. The oily residue, which consists of the intermediate 2-acetoxymethyl-4,5-dimethoxy-3-methylpyridine, is stirred in 30 ml of 3N sodium hydroxide solution at 80° C. for 2 hours, the mixture is extracted, after cooling, five times with 30 ml of methylene chloride each time, the combined organic phases are washed twice with 2N sodium hydroxide solution, dried and concentrated and the residue is stirred with petroleum ether, filtered off with suction and dried. 4.0 g (89% of theory) of 2-hydroxymethyl-4,5-dimethoxy-3-methylpyridine of m.p. 91°-92° C. are obtained.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][N+:6]([O-])=[C:5]([CH3:12])[C:4]=1[CH3:13].C(OC(=O)C)(=[O:16])C>>[OH:16][CH2:12][C:5]1[C:4]([CH3:13])=[C:3]([O:2][CH3:1])[C:8]([O:9][CH3:10])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
COC1=C(C(=[N+](C=C1OC)[O-])C)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred in 30 ml of 3N sodium hydroxide solution at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture is then concentrated on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
WASH
Type
WASH
Details
five times with 30 ml of methylene chloride each time, the combined organic phases are washed twice with 2N sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
the residue is stirred with petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=NC=C(C(=C1C)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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